9-Ethyl-9H-fluorene
Overview
Description
9-Ethyl-9H-fluorene, also known as this compound, is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Materials Science and Drug Discovery
Fluorene and fluorenone derivatives, like 9-Ethyl-9H-fluorene, have been synthesized and incorporated into diverse and complex derivatives for applications in materials science and drug discovery (Dömling, Neochoritis, Lei, Thomaidi, & Angeli, 2021).
Light-Emitting Devices
A study presents a synthetic route to 9,9-dioctyl-9H-fluorene, useful in light-emitting devices with minimal green emission due to fluorenone formation (Cho, Grimsdale, Jones, Watkins, & Holmes, 2007).
Greener Synthesis Methods
A greener, non-hazardous method for alkylating 9H-fluorene using primary and secondary alcohols has been demonstrated, with water as a by-product, suggesting potential applications in environmentally friendly synthesis (Shaikh, Agalave, Ubale, & Gnanaprakasam, 2020).
Functionalization for Novel Derivatives
The functionalization of 9-methylene position in fluorene to create novel derivatives, like 9-[cyano(ethynyl)methylene]fluorene, has been explored (Wong, Lu, Choi, & Lin, 2003).
Aerobic Oxidation for Synthesis
An aerobic oxidation method using graphene-supported KOH composite for the synthesis of 9-fluorenones from 9H-fluorenes has been developed, offering a cost-effective, environmentally friendly synthesis approach (Zhang, Ji, Su, Weeks, Zhang, & Deng, 2013).
Restricted Rotation Studies
Research on 9-(2-alkylphenyl)fluorene derivatives shows restricted rotation about the C9-Car bond, important in understanding molecular dynamics (Nakamura, Nakamura, & Ōki, 1977).
Photostability in Polymers
A study on 9-Alkylidene-9H-Fluorene-Containing Polymers showed potential for high-efficiency polymer solar cells, emphasizing the importance of 9H-fluorene derivatives in renewable energy technologies (Du, Li, Li, Chen, Bo, Veit, Ma, Wuerfel, Zhu, Hu, & Zhang, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Fluorene and its derivatives are known to interact with various enzymes and proteins in the cell .
Mode of Action
It is known that fluorene and its derivatives can undergo oxidation to form fluorenones . This reaction could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
strain DBF63, fluorene is degraded to phthalate through several intermediates, including 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone . Another study on Pseudomonas sp. strain SMT-1 identified 9-fluorenol, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid as intermediates in the fluorene degradation pathway .
Pharmacokinetics
The molecular weight of 1942717 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Fluorene and its derivatives are known to be used in the synthesis of a variety of organic electronic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9-Ethyl-9H-fluorene. For instance, the presence of more polar groups in the polymer side-chains or backbone can improve the wettability of the material with water, which can affect the photocatalytic performance .
Properties
IUPAC Name |
9-ethyl-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCCEYJCKGWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872977 | |
Record name | 9-Ethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2294-82-8, 65319-49-5 | |
Record name | 9-Ethylfluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2294-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethyl-9H-fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorene, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065319495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Ethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-ETHYL-9H-FLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN0073G1C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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